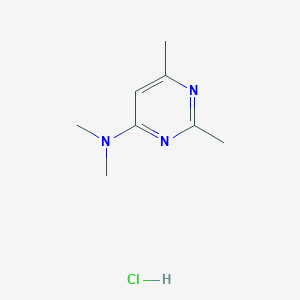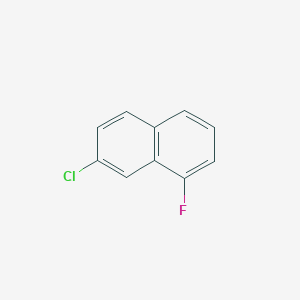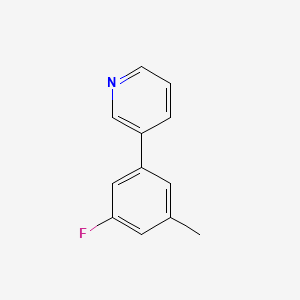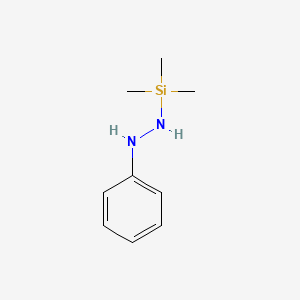
1-Phenyl-2-(trimethylsilyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(trimethylsilyl)hydrazine is an organosilicon compound with the molecular formula C9H16N2Si. It contains a phenyl group attached to a hydrazine moiety, which is further substituted with a trimethylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(trimethylsilyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(trimethylsilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-(trimethylsilyl)hydrazine has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(trimethylsilyl)hydrazine involves its ability to undergo various chemical transformations. The trimethylsilyl group enhances the stability of the hydrazine moiety, allowing it to participate in reactions that form azo compounds and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylhydrazine: Lacks the trimethylsilyl group, making it less stable and less reactive in certain reactions.
2-Phenylhydrazine: Similar structure but with the phenyl group attached to a different nitrogen atom.
Trimethylsilylhydrazine: Contains the trimethylsilyl group but lacks the phenyl group.
Uniqueness
1-Phenyl-2-(trimethylsilyl)hydrazine is unique due to the presence of both the phenyl and trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
13271-92-6 |
|---|---|
Formule moléculaire |
C9H16N2Si |
Poids moléculaire |
180.32 g/mol |
Nom IUPAC |
1-phenyl-2-trimethylsilylhydrazine |
InChI |
InChI=1S/C9H16N2Si/c1-12(2,3)11-10-9-7-5-4-6-8-9/h4-8,10-11H,1-3H3 |
Clé InChI |
ZVWJFSCKAIBVPB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)

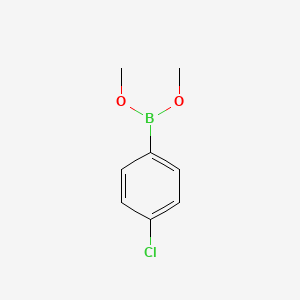
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
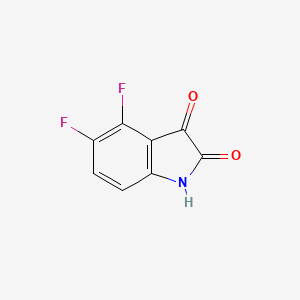
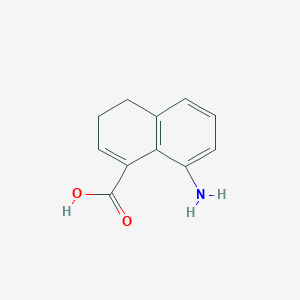
![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
